An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methylindoline Hydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methylindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methylindoline hydrochloride. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for its effective and safe utilization. This document delves into the structural features, physicochemical parameters, reactivity, and analytical characterization of 3-Methylindoline hydrochloride, offering valuable insights for researchers and professionals in the field of drug development and chemical research. The indoline scaffold is a privileged structure in numerous biologically active compounds, and this guide serves as a foundational resource for the manipulation and application of this specific derivative.[1]
Introduction
3-Methylindoline hydrochloride is the salt form of 3-methylindoline, a heterocyclic organic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 3-position.[2] The indoline nucleus is a common motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities.[1] The conversion of the basic 3-methylindoline to its hydrochloride salt enhances its stability and aqueous solubility, properties that are often advantageous in a laboratory and pharmaceutical setting.
This guide will systematically explore the essential physical and chemical attributes of 3-Methylindoline hydrochloride, providing a detailed reference for its use in synthetic protocols, analytical method development, and as a precursor in drug discovery programs.
Molecular Structure and Properties
The structural integrity and resulting physicochemical properties of a molecule are fundamental to its behavior in chemical reactions and biological systems.
Chemical Structure
The chemical structure of 3-Methylindoline hydrochloride consists of the protonated 3-methylindoline cation and a chloride anion. The protonation occurs at the nitrogen atom of the indoline ring, which is the most basic site.
Figure 1: Chemical structure of 3-Methylindoline hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methylindoline and its hydrochloride salt is presented in the table below. It is important to note that experimental data for the hydrochloride salt is limited, and some values are based on the free base or related structures.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂ClN | - |
| Molecular Weight | 169.65 g/mol | - |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point (free base) | 206.8 °C at 760 mmHg | [3] |
| Density (free base) | 0.989 g/cm³ | [3] |
| Flash Point (free base) | 78.2 °C | [3] |
Solubility
The solubility of 3-Methylindoline hydrochloride is a critical parameter for its application in various experimental settings. As a salt of an organic base, its solubility is expected to be significantly higher in polar protic solvents compared to its free base form.
Qualitative Solubility Profile:
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Water: Expected to be soluble due to the ionic nature of the hydrochloride salt.
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Alcohols (Methanol, Ethanol): Expected to be soluble.
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Chlorinated Solvents (Dichloromethane, Chloroform): Likely to have moderate to good solubility.
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Ethers (Diethyl ether, THF): Expected to have lower solubility.
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Apolar Solvents (Hexanes, Toluene): Expected to be poorly soluble.
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Polar Aprotic Solvents (DMSO, DMF): Expected to be soluble.
Chemical Properties and Reactivity
Stability
3-Methylindoline hydrochloride is generally a stable compound under standard laboratory conditions.[2] However, like many amine hydrochlorides, it should be protected from strong bases, which will deprotonate the indoline nitrogen to liberate the free base. The free base form can be more susceptible to oxidation. It is advisable to store the compound in a cool, dry place, away from light and strong oxidizing agents.
Reactivity
The reactivity of 3-Methylindoline hydrochloride is primarily dictated by the indoline ring system and the presence of the secondary amine.
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N-Functionalization: The secondary amine of the corresponding free base is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and arylation, to introduce substituents on the nitrogen atom.
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Electrophilic Aromatic Substitution: The benzene ring of the indoline system can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the activating effect of the amino group and the steric hindrance of the fused ring system.
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Oxidation: The indoline ring can be susceptible to oxidation, potentially leading to the formation of the corresponding indole or other oxidized products.
Figure 2: Key reaction pathways of 3-Methylindoline.
Experimental Protocols
Synthesis of 3-Methylindoline Hydrochloride
A common method for the preparation of 3-Methylindoline hydrochloride involves the treatment of a solution of 3-methylindoline (the free base) in a suitable organic solvent with hydrochloric acid.
Step-by-Step Protocol:
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Dissolution: Dissolve 3-methylindoline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
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Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) to the 3-methylindoline solution. The addition should be done dropwise, and the temperature can be maintained at 0-5 °C using an ice bath to control any exotherm.
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Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing: Wash the collected solid with a small amount of the cold solvent used for the reaction to remove any unreacted starting material or impurities.
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Drying: Dry the product under vacuum to remove residual solvent.
Figure 3: Synthesis workflow for 3-Methylindoline hydrochloride.
Analytical Characterization
The identity and purity of 3-Methylindoline hydrochloride can be confirmed using a variety of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the aromatic protons, the protons on the indoline ring, and the methyl group. The proton on the nitrogen will likely appear as a broad singlet.
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¹³C NMR: Will display distinct signals for each of the carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H bond (as an ammonium salt), aromatic C-H bonds, and C-N bonds.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (after loss of HCl) and characteristic fragmentation patterns.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling 3-Methylindoline hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Drug Development
The indoline scaffold is a key component in many pharmacologically active molecules.[1] 3-Methylindoline hydrochloride serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to further functionalize both the nitrogen atom and the aromatic ring, allowing for the generation of diverse chemical libraries for screening in drug discovery programs.
Conclusion
3-Methylindoline hydrochloride is a stable, water-soluble derivative of 3-methylindoline that is well-suited for a variety of applications in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its fundamental physical and chemical properties, along with practical information on its synthesis, characterization, and safe handling. A thorough understanding of these characteristics is essential for any researcher or professional working with this versatile compound.
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